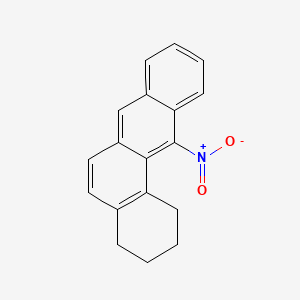
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a nitro-substituted compound, which means it contains a nitro group (-NO2) attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the nitration of 1,2,3,4-tetrahydrobenz(a)anthracene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene.
Reduction: Various reduced derivatives can be formed depending on the reaction conditions.
Substitution: Substituted derivatives with different functional groups can be obtained.
Scientific Research Applications
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and cytotoxic effects. The compound’s molecular targets include enzymes involved in metabolic pathways and cellular signaling proteins.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound without the nitro group.
1,2,3,4-Tetrahydrobenz(a)anthracene: A reduced form without the nitro group.
12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene: A reduced derivative with an amino group instead of a nitro group.
Uniqueness
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for forming reactive intermediates, making it valuable for research in various fields.
Properties
CAS No. |
134998-75-7 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
12-nitro-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H15NO2/c20-19(21)18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h2,4,6,8-11H,1,3,5,7H2 |
InChI Key |
MSEPDSUCZXLZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=CC4=CC=CC=C4C(=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















